molecular formula C13H19NO B15090241 4-(4-(Methoxymethyl)phenyl)piperidine

4-(4-(Methoxymethyl)phenyl)piperidine

Cat. No.: B15090241
M. Wt: 205.30 g/mol
InChI Key: OIURCEOJFUNUPT-UHFFFAOYSA-N
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Description

4-(4-(Methoxymethyl)phenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with one nitrogen atom The compound this compound is characterized by the presence of a methoxymethyl group attached to the phenyl ring, which is further connected to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Methoxymethyl)phenyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems for purification and isolation can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Methoxymethyl)phenyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the methoxymethyl group, yielding a simpler piperidine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield 4-(4-formylphenyl)piperidine, while reduction can produce 4-phenylpiperidine.

Scientific Research Applications

4-(4-(Methoxymethyl)phenyl)piperidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of piperidine derivatives with biological targets.

    Medicine: Piperidine derivatives are known for their pharmacological properties

    Industry: The compound can be used in the production of specialty chemicals and materials, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-(Methoxymethyl)phenyl)piperidine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes in biological systems. The methoxymethyl group may influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

4-(4-(Methoxymethyl)phenyl)piperidine can be compared with other similar compounds, such as:

    4-Phenylpiperidine: Lacks the methoxymethyl group, making it less reactive in certain chemical reactions.

    4-(4-Methoxyphenyl)piperidine: Contains a methoxy group instead of a methoxymethyl group, which can influence its chemical and biological properties.

    4-(4-Hydroxyphenyl)piperidine:

The uniqueness of this compound lies in the presence of the methoxymethyl group, which provides additional reactivity and versatility in chemical synthesis and potential biological interactions.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

4-[4-(methoxymethyl)phenyl]piperidine

InChI

InChI=1S/C13H19NO/c1-15-10-11-2-4-12(5-3-11)13-6-8-14-9-7-13/h2-5,13-14H,6-10H2,1H3

InChI Key

OIURCEOJFUNUPT-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=C(C=C1)C2CCNCC2

Origin of Product

United States

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